2-(4-Fluorophenoxy)-5-formylbenzonitrile
Description
2-(4-Fluorophenoxy)-5-formylbenzonitrile is a benzonitrile derivative featuring a 4-fluorophenoxy substituent at position 2 and a formyl group at position 4. This compound combines a nitrile group, a fluorinated aromatic ether, and an aldehyde functionality, making it a versatile intermediate in pharmaceutical and materials chemistry. The fluorine atom enhances electron-withdrawing effects, while the formyl group enables further derivatization, such as condensation reactions to form Schiff bases or hydrazones .
Properties
Molecular Formula |
C14H8FNO2 |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-5-formylbenzonitrile |
InChI |
InChI=1S/C14H8FNO2/c15-12-2-4-13(5-3-12)18-14-6-1-10(9-17)7-11(14)8-16/h1-7,9H |
InChI Key |
WKMHXZZXRCWDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Fluoro-5-formylbenzonitrile (CAS 218301-22-5)
- Structure: Lacks the 4-fluorophenoxy group, containing only a fluorine atom at position 2 and a formyl group at position 5.
- Molecular Formula: C₈H₄FNO .
- Key Differences: The absence of the phenoxy group reduces steric hindrance and alters electronic properties. Reactivity: The nitrile and formyl groups remain reactive, but the lack of an ether linkage limits its utility in forming polyaromatic scaffolds.
- Applications : Primarily used as a precursor in synthesizing fluorinated benzaldehyde derivatives .
4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile (CAS 1381944-54-2)
- Structure : Features a chloro-methylphenyl group at position 4 and a fluorine atom at position 2.
- Molecular Formula : C₁₄H₉ClFN .
- Key Differences: Chlorine and methyl substituents introduce steric bulk and distinct electronic effects compared to the fluorophenoxy group.
- Applications : Likely employed in agrochemicals or as a ligand in catalysis due to its halogenated biphenyl structure .
5-Formyl-2-(morpholin-4-yl)benzonitrile
- Structure: Substitutes the fluorophenoxy group with a morpholine ring at position 2.
- Key Differences: The morpholine group introduces a tertiary amine, enhancing solubility in polar solvents and enabling hydrogen bonding. Electronic effects shift from electron-withdrawing (fluorophenoxy) to electron-donating (morpholine), altering reactivity in electrophilic substitutions.
- Applications: Potential use in drug discovery for its balanced lipophilicity and hydrogen-bonding capacity .
3-Cyano-4-fluorobenzaldehyde (Synonym for 2-Fluoro-5-formylbenzonitrile)
- Structure : Identical to 2-Fluoro-5-formylbenzonitrile but named based on alternate positional numbering.
- Applications : Interchangeable with 2-Fluoro-5-formylbenzonitrile in synthetic pathways .
Structural and Functional Analysis
Electronic Effects
- Fluorophenoxy vs. Morpholine: The 4-fluorophenoxy group in the target compound is electron-withdrawing, stabilizing negative charges and directing electrophilic attacks to specific ring positions. In contrast, morpholine’s oxygen and nitrogen atoms donate electron density, increasing nucleophilicity .
- Chloro vs. Fluoro : Chlorine’s higher electronegativity in 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile intensifies electron withdrawal but may reduce metabolic stability compared to fluorine .
Steric Considerations
- The 4-fluorophenoxy group in the target compound introduces moderate steric hindrance, which can hinder interactions with planar enzyme active sites. Comparatively, the morpholine group’s flexibility may improve binding to globular proteins .
Pharmaceutical Relevance
Material Science
- Nitrile derivatives with fluorinated aryl groups are used in liquid crystals and OLEDs, where electron-withdrawing groups enhance charge transport .
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